molecular formula C10H12FN3O B1517633 4-(4-Amino-2-fluorophenyl)piperazin-2-one CAS No. 850369-93-6

4-(4-Amino-2-fluorophenyl)piperazin-2-one

Cat. No.: B1517633
CAS No.: 850369-93-6
M. Wt: 209.22 g/mol
InChI Key: MRYWNAHALSWFMM-UHFFFAOYSA-N
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Description

4-(4-Amino-2-fluorophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H12FN3O and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Mechanism of Action

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would play a crucial role in determining the bioavailability of the compound. These factors can be influenced by various chemical properties of the compound, such as its size, charge, polarity, and solubility .

The result of the compound’s action would depend on the specific cellular and molecular effects of its interaction with its target. This could range from changes in cell signaling and function to potential cytotoxic effects .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-Amino-2-fluorophenyl)piperazin-2-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Such studies could help to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Properties

IUPAC Name

4-(4-amino-2-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYWNAHALSWFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.